1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzenesulfonyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride and 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the benzenesulfonyl group, making it less versatile in terms of chemical reactivity.
4-(2,2,2-Trifluoroethyl)piperazine: Similar structure but without the benzenesulfonyl group, affecting its biological activity.
Benzenesulfonylpiperazine: Lacks the trifluoroethyl group, which can influence its pharmacokinetic properties.
Uniqueness
1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the benzenesulfonyl and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)10-16-6-8-17(9-7-16)20(18,19)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTMAUAJUMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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